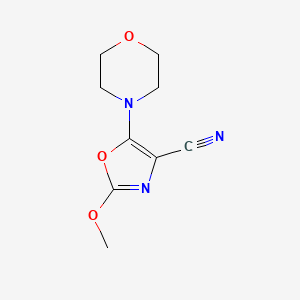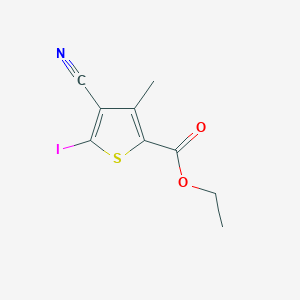
2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as MO-4, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins, including COX-2, MMP-9, and NF-κB. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor cell growth. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its properties and potential therapeutic applications. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and anti-tumor agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-amino-5-methoxybenzonitrile with chloroacetonitrile and morpholine in the presence of a base. Another method involves the reaction of 2-amino-5-methoxybenzonitrile with chloroacetonitrile, followed by the addition of morpholine and sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-methoxy-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-13-9-11-7(6-10)8(15-9)12-2-4-14-5-3-12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRNEPFBYSKBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)
![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)

![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)





![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)